molecular formula C10H20ClN3O B12803382 1-(2-Chloroethyl)-3-(2,6-dimethylpiperidino)urea CAS No. 102433-43-2

1-(2-Chloroethyl)-3-(2,6-dimethylpiperidino)urea

Cat. No.: B12803382
CAS No.: 102433-43-2
M. Wt: 233.74 g/mol
InChI Key: NLEASRWRTNQMEE-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(2,6-dimethylpiperidino)urea is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloroethyl group and a dimethylpiperidino moiety attached to a urea backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-3-(2,6-dimethylpiperidino)urea typically involves the reaction of 2-chloroethyl isocyanate with 2,6-dimethylpiperidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloroethyl isocyanate+2,6-dimethylpiperidineThis compound\text{2-chloroethyl isocyanate} + \text{2,6-dimethylpiperidine} \rightarrow \text{this compound} 2-chloroethyl isocyanate+2,6-dimethylpiperidine→this compound

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(2,6-dimethylpiperidino)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroethyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2-Chloroethyl)-3-(2,6-dimethylpiperidino)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dimethylpiperidino)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-(2,6-dimethylpiperidino)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(2-Chloroethyl)-3-(2,6-dimethylpiperidino)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-(2-Chloroethyl)-3-(2,6-dimethylpiperidino)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

102433-43-2

Molecular Formula

C10H20ClN3O

Molecular Weight

233.74 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2,6-dimethylpiperidin-1-yl)urea

InChI

InChI=1S/C10H20ClN3O/c1-8-4-3-5-9(2)14(8)13-10(15)12-7-6-11/h8-9H,3-7H2,1-2H3,(H2,12,13,15)

InChI Key

NLEASRWRTNQMEE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1NC(=O)NCCCl)C

Origin of Product

United States

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